molecular formula C24H20ClFN6O3 B2626718 N-(3-chloro-4-fluorophenyl)-2-(3-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1112010-27-1

N-(3-chloro-4-fluorophenyl)-2-(3-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Cat. No. B2626718
CAS RN: 1112010-27-1
M. Wt: 494.91
InChI Key: JTLNKNZDDABWQW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(3-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H20ClFN6O3 and its molecular weight is 494.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-inflammatory Activity

Research has focused on synthesizing derivatives of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides, exploring their anti-inflammatory activities. Sunder and Maleraju (2013) synthesized eight derivatives, testing them for anti-inflammatory effects, where compounds demonstrated significant to moderate activities Sunder & Maleraju, 2013.

Antifungal and Apoptotic Effects

The antifungal and apoptotic effects of triazole-oxadiazole compounds against various Candida species have been studied. Çavușoğlu, Yurttaş, and Cantürk (2018) reported on compounds with potent antifungal properties and their apoptotic effects on Candida, highlighting their non-toxicity against healthy cells Çavușoğlu, Yurttaş, & Cantürk, 2018.

Antimicrobial Agents

Parikh and Joshi (2014) synthesized a series of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives and evaluated their antimicrobial properties. They found that compounds with fluorine atoms showed higher potency against a broad panel of bacterial and fungal strains, suggesting the importance of fluorine atoms in enhancing antimicrobial properties Parikh & Joshi, 2014.

Novel Indol Compounds with Antimicrobial Activity

Sreeramulu and Ashokgajapathiraju (2014) focused on synthesizing novel indol compounds containing 2-azitidinones and 1,3,4 oxadiazoles, characterizing their structures and assessing their antimicrobial activity. Their work highlights the potential of these novel compounds in antimicrobial applications Sreeramulu & Ashokgajapathiraju, 2014.

Antioxidant Activity

George et al. (2010) synthesized derivatives of 5-[7-aryl-6-phenyl-5-thioxo 6,7-dihydro - 5H-[1,3,4]oxadiazolo [3,2, -a] [1,3,5] triazin-2-yl)-6-methyl-4-phneyl-3,4-dihydropyrimidin-2(1H) - one and evaluated their antioxidant activity. They found that these compounds displayed significant antioxidant properties George, Sabitha, Kumar, & Ravi, 2010.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClFN6O3/c1-3-19-29-21(35-30-19)11-31-12-27-22-15-8-13(2)4-7-18(15)32(23(22)24(31)34)10-20(33)28-14-5-6-17(26)16(25)9-14/h4-9,12H,3,10-11H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLNKNZDDABWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)C)CC(=O)NC5=CC(=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClFN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-(3-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

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